molecular formula C26H20NO4- B591742 Snarf-1 CAS No. 126208-12-6

Snarf-1

Cat. No.: B591742
CAS No.: 126208-12-6
M. Wt: 411.455
InChI Key: XULVEFCFZBLKOP-IEOVAKBOSA-N
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Description

Seminaphtharhodafluor-1 (Snarf-1): is a long-wavelength fluorescent dye that changes color with pH. It is widely used as a pH indicator in various scientific applications. The compound is particularly useful in biological and chemical research due to its ability to provide accurate pH measurements through fluorescence emission shifts .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Snarf-1 is synthesized through a series of chemical reactions involving the condensation of naphthofluorescein with rhodamine derivatives. The process typically involves the use of organic solvents and catalysts to facilitate the reaction .

Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced in a lyophilized form to enhance its stability and shelf life .

Chemical Reactions Analysis

Types of Reactions: : Snarf-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to suit specific research needs .

Common Reagents and Conditions: : Common reagents used in reactions involving this compound include dimethyl sulfoxide (DMSO), potassium phosphate buffers, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal results .

Major Products: : The major products formed from reactions involving this compound include its derivatives, such as carboxy-Snarf-1 and its fluorinated versions, which have different pH sensitivity maxima .

Mechanism of Action

Mechanism: : Snarf-1 exerts its effects through a pH-dependent fluorescence emission shift. When exposed to different pH levels, the compound’s emission spectrum changes, allowing for accurate pH measurements .

Molecular Targets and Pathways: : The primary molecular target of this compound is the hydrogen ion concentration in the environment. The compound interacts with hydrogen ions, leading to changes in its fluorescence properties .

Properties

IUPAC Name

deuteride;2-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19NO4.H/c1-27(2)16-8-11-21-23(14-16)31-25-18-12-9-17(28)13-15(18)7-10-22(25)24(21)19-5-3-4-6-20(19)26(29)30;/h3-14H,1-2H3,(H,29,30);/q;-1/i;1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULVEFCFZBLKOP-IEOVAKBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC4=CC(=O)C=CC4=C3O2)C5=CC=CC=C5C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC4=CC(=O)C=CC4=C3O2)C5=CC=CC=C5C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20NO4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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